molecular formula C22H26ClF2N5O4 B10831020 3CLpro inhibitor YH-6

3CLpro inhibitor YH-6

货号: B10831020
分子量: 497.9 g/mol
InChI 键: AZMUHUYPUWGKJR-IWEFOYFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Significance of 3CLpro in Coronavirus Replication

The SARS-CoV-2 genome contains large open reading frames that are translated into two large polyproteins, pp1a and pp1ab. nih.gov For the virus to replicate, these polyproteins must be cleaved into smaller, functional non-structural proteins (nsps). nih.govnih.gov The 3CLpro is responsible for carrying out the majority of these cleavages, processing the polyprotein at no fewer than eleven distinct sites. nih.gov This process releases essential components of the viral replication and transcription machinery. nih.govacs.org

The indispensable role of 3CLpro in the viral life cycle makes it a highly attractive target for antiviral drugs. portlandpress.com Inhibiting the function of this enzyme effectively halts the viral replication process. nih.govpatsnap.com Furthermore, because no human proteases with a similar cleavage specificity have been identified, there is a reduced likelihood of off-target effects, making 3CLpro inhibitors a promising therapeutic strategy. rsc.org The high degree of conservation of the 3CLpro active site across various coronaviruses also suggests that inhibitors could have broad-spectrum activity. patsnap.cominsilico.com

Overview of 3CLpro Inhibitors in Antiviral Strategy

The general approach for 3CLpro inhibitors is to block the enzyme's active site, preventing it from binding to and cleaving the viral polyproteins. patsnap.com These inhibitors are often designed to mimic the natural substrates of the protease. patsnap.com They can be broadly categorized into two main types: covalent and non-covalent inhibitors. portlandpress.com

Covalent inhibitors form a strong, irreversible bond with a key amino acid residue in the active site of the enzyme, most notably the catalytic cysteine (Cys145). nih.govbiorxiv.org This type of inhibition can be highly effective and long-lasting. Non-covalent inhibitors, on the other hand, bind reversibly to the active site. acs.org The development of both types of inhibitors has been a major focus of research to combat SARS-CoV-2 and other coronavirus infections. nih.gov

Introduction to 3CLpro Inhibitor YH-6 as a Research Compound

YH-6 is a novel, covalent inhibitor of SARS-CoV-2 3CLpro that has emerged as a promising research compound. biorxiv.orgresearchgate.net It is distinguished by a chlorofluoroacetamide (B1361830) (CFA) group that acts as a warhead, reacting with the cysteine residue in the enzyme's active site. biorxiv.orgresearchgate.net Based on an aza-peptide structure, YH-6 has demonstrated potent inhibition of 3CLpro and strong antiviral activity in cellular assays. researchgate.netbiorxiv.org

X-ray crystallography has confirmed that YH-6 forms a covalent bond with Cys145 within the catalytic center of the 3CLpro. biorxiv.orgbiorxiv.org The potent antiviral properties of YH-6 suggest its potential as a lead compound for the development of new treatments for COVID-19. researchgate.netbiorxiv.org

Research Findings on YH-6

YH-6 has been the subject of detailed biochemical and structural studies to characterize its inhibitory activity.

Parameter Value Reference
IC50 vs. SARS-CoV-2 3CLpro 3.8 nM researchgate.netbiorxiv.org
Mechanism of Action Covalent biorxiv.orgmedkoo.com
Target Residue Cys145 biorxiv.orgbiorxiv.org

The inhibitory activity of YH-6 has been evaluated against various SARS-CoV-2 variants, demonstrating broad effectiveness.

SARS-CoV-2 Strain EC50 (nM) in 293T-ACE2-TMPRSS2 cells Reference
Wild Type11 biorxiv.org
Alpha16 biorxiv.org
Beta12 biorxiv.org
Omicron BA.119 biorxiv.org
Omicron BA.219 biorxiv.org

Interestingly, YH-6 has also shown potent activity against other coronaviruses, highlighting its potential as a broad-spectrum inhibitor. biorxiv.org

Coronavirus EC50 (nM) Reference
MERS-CoV1.4 biorxiv.org
HCoV-OC433.6 biorxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C22H26ClF2N5O4

分子量

497.9 g/mol

IUPAC 名称

N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]-4-fluoro-1H-indole-2-carboxamide

InChI

InChI=1S/C22H26ClF2N5O4/c1-11(2)8-16(28-20(32)17-9-13-14(24)4-3-5-15(13)27-17)21(33)29-30(22(34)18(23)25)10-12-6-7-26-19(12)31/h3-5,9,11-12,16,18,27H,6-8,10H2,1-2H3,(H,26,31)(H,28,32)(H,29,33)/t12-,16-,18-/m0/s1

InChI 键

AZMUHUYPUWGKJR-IWEFOYFVSA-N

手性 SMILES

CC(C)C[C@@H](C(=O)NN(C[C@@H]1CCNC1=O)C(=O)[C@H](F)Cl)NC(=O)C2=CC3=C(N2)C=CC=C3F

规范 SMILES

CC(C)CC(C(=O)NN(CC1CCNC1=O)C(=O)C(F)Cl)NC(=O)C2=CC3=C(N2)C=CC=C3F

产品来源

United States

Synthetic Strategies and Structural Modifications of Yh 6

Design Principles of Chlorofluoroacetamide (B1361830) (CFA)-Based Covalent Inhibitors

Covalent inhibitors function by forming a stable bond with their target protein, which can lead to enhanced and prolonged pharmacological effects compared to non-covalent inhibitors. nih.gov However, a key challenge is to prevent non-selective reactions with off-target proteins. The design of YH-6 leverages a chlorofluoroacetamide (CFA) moiety as a specialized "warhead" to covalently target the catalytic cysteine residue (Cys145) of 3CLpro. biorxiv.orgrsc.org

The CFA group is classified as a weakly reactive, cysteine-directed warhead. rsc.org Its chemically tuned, mild reactivity is a critical design feature that reduces the risk of unintended modifications of other proteins, thereby enhancing target selectivity. nih.govjst.go.jp This is a significant advantage over more reactive electrophiles like chloroacetamides. jst.go.jp The principle is that the inhibitor first binds non-covalently to the target's active site in a specific orientation. This proximity and orientation then facilitate a selective covalent reaction between the CFA warhead and the target cysteine. acs.org The utility of the CFA warhead has been demonstrated not only for proteases but also in the development of selective inhibitors for other proteins, such as the mutated epidermal growth factor receptor (EGFR), highlighting its versatility in targeted covalent inhibitor design. nih.gov

Aza-Peptide Scaffold Design and Enantiopure Synthesis of YH-6

The structural framework of YH-6 is built upon an aza-peptide scaffold. Aza-peptides are peptidomimetics in which the alpha-carbon of an amino acid residue is replaced by a nitrogen atom. wdlubellgroup.comnih.gov This substitution can increase metabolic stability against protease degradation and introduce specific conformational constraints. wdlubellgroup.comnih.gov

The design of YH-6 was inspired by a previously reported ketone-based covalent inhibitor for 3CLpro, PF-00835231. biorxiv.org Researchers envisioned that replacing the α-hydroxy ketone warhead of PF-00835231 with the CFA unit could yield a novel class of highly selective covalent inhibitors. biorxiv.org The aza-peptide scaffold was employed as an ideal platform to implement this change with minimal structural disruption, preserving the key interactions with the protease active site. biorxiv.org

The synthesis of YH-6 was strategically planned to produce the compound in an enantiopure form, as stereochemistry is critical for its activity. biorxiv.org The process involves the use of specific chiral building blocks combined with chromatographic chiral separation techniques to isolate the desired stereoisomer. biorxiv.org This streamlined synthetic route enabled the creation of a series of CFA derivatives with varying stereochemistries to evaluate their biological effectiveness, ultimately identifying YH-6 as a highly potent candidate. biorxiv.org

Stereochemical Impact on 3CLpro Inhibition: (R)-CFA Unit and Pyrrolidone Chirality

The inhibitory potency of YH-6 against 3CLpro is profoundly influenced by its stereochemistry at two key positions: the CFA unit and a pyrrolidone moiety within the scaffold. biorxiv.org Biochemical evaluations have revealed a strong preference for specific configurations, demonstrating the high degree of structural precision required for optimal enzyme-inhibitor interaction.

The chirality of the carbon atom bearing the chloro- and fluoro- substituents in the CFA warhead is paramount. The derivative with an (R) configuration at the CFA unit, which is YH-6 (also referred to as 8a in some literature), exhibits potent inhibitory activity. biorxiv.org In contrast, its enantiomer with the (S)-CFA configuration shows dramatically reduced potency. biorxiv.org This suggests that the (R)-configuration is essential for positioning the warhead correctly to facilitate efficient covalent bond formation with the catalytic Cys145 residue of 3CLpro. biorxiv.org X-ray crystal structure analysis has confirmed that YH-6 forms a covalent bond with Cys145 in the catalytic center of the protease. biorxiv.orgresearchgate.net

Furthermore, the chirality of the pyrrolidone ring in the scaffold also modulates inhibitory activity. YH-6 contains an (S)-2-pyrrolidone unit. biorxiv.org When compared to a diastereomer containing an (R)-2-pyrrolidone unit, YH-6 shows slightly higher inhibitory activity. biorxiv.org

These findings indicate that the combination of an (R)-configured CFA unit and an (S)-configured pyrrolidone unit represents a "matched" pair of chiralities for potent 3CLpro inhibition. The diastereomer with the "mismatched" (S)-CFA and (R)-2-pyrrolidone configurations displayed significantly weaker inhibitory activity, underscoring the critical importance of stereochemical synergy in the design of YH-6. biorxiv.org

Inhibitory Activity of YH-6 Stereoisomers Against SARS-CoV-2 3CLpro

The following table presents the half-maximal inhibitory concentration (IC50) values for YH-6 and its stereoisomers, demonstrating the impact of chirality on inhibitory potency. Data sourced from bioRxiv. biorxiv.org

CompoundCFA ConfigurationPyrrolidone ConfigurationIC50 (nM)
YH-6 (8a) RS3.8
9a SS134
10a RR7.8
11 SR178

Molecular Mechanism of 3clpro Inhibition by Yh 6

Covalent Binding to the 3CLpro Catalytic Cysteine Residue (Cys145)

The primary mechanism of YH-6 inhibition involves the formation of a stable, irreversible covalent bond with the catalytically active Cysteine-145 (Cys145) residue within the 3CLpro active site. researchgate.netacs.org 3CLpro is a cysteine protease, utilizing a Cys145-His41 catalytic dyad to perform its function of cleaving viral polyproteins. mdpi.comnih.gov YH-6 is designed as a peptidomimetic inhibitor that carries an electrophilic "warhead" specifically engineered to react with the nucleophilic thiol group (-SH) of Cys145. nih.govmicrobiologyresearch.org

The inhibition mechanism proceeds via a nucleophilic attack from the sulfur atom of the Cys145 residue on the carbon-halogen bond of YH-6's reactive group. nih.gov X-ray crystal structure analysis of the 3CLpro-YH-6 complex confirms the formation of this covalent S-C bond. biorxiv.orgnih.gov This process is characterized as an SN2 reaction mechanism, which effectively and irreversibly blocks the enzyme's catalytic activity, thereby halting viral replication. biorxiv.org

Identification of Key Residue Interactions within the 3CLpro Active Site

Beyond the covalent bond, the high potency of YH-6 is stabilized by a network of specific non-covalent interactions with key amino acid residues lining the substrate-binding channel of 3CLpro. biorxiv.orgbiorxiv.org X-ray crystallography has revealed that YH-6 adopts an extended conformation, allowing its side chains to occupy the S1, S2, and S3 binding pockets of the enzyme. biorxiv.orgbiorxiv.org

Crucial hydrogen bonds are formed that anchor the inhibitor within the active site. The carboxylic acid amide oxygen of YH-6's reactive moiety forms two significant hydrogen bonds: one with the main chain NH group of Gly143 and another with the main chain NH group of Cys145. acs.orgnih.gov These interactions within the oxyanion hole are vital for stabilizing the covalent adduct. acs.orgnih.gov

Furthermore, various parts of the YH-6 molecule engage in non-polar interactions with residues in the binding pockets. biorxiv.org The 4-fluoroindole (B1304775) group of YH-6, for instance, is situated in the S3 pocket where it is covered by residues Gln189, Thr190, and Ala191, contributing to the inhibitor's enhanced activity through these non-polar contacts. biorxiv.org

Interactive Table: Key Residue Interactions of YH-6 with 3CLpro

Interacting Residue Type of Interaction Binding Pocket/Region Reference
Cys145 Covalent Bond Catalytic Site researchgate.net, biorxiv.org
Gly143 Hydrogen Bond Oxyanion Hole / S1' nih.gov, acs.org
Cys145 Hydrogen Bond Oxyanion Hole / S1' nih.gov, acs.org
Gln189 Non-polar Interaction S3 Pocket biorxiv.org
Thr190 Non-polar Interaction S3 Pocket biorxiv.org
Ala191 Non-polar Interaction S3 Pocket biorxiv.org

Role of Specific Functional Groups of YH-6 in Covalent Bond Formation

The specific chemical architecture of YH-6 is precisely tailored for its inhibitory function. The key functional group responsible for the covalent modification of Cys145 is a chlorofluoroacetamide (B1361830) (CFA) moiety, which acts as the cysteine-reactive warhead. researchgate.netbiorxiv.org An acetyl analogue of YH-6 that lacks the CFA unit demonstrated significantly weaker inhibitory activity, highlighting the critical role of this warhead in the covalent bond formation. biorxiv.org

The stereochemistry of the CFA unit is also paramount for potent inhibition. Research has shown that YH-6, which possesses the (R)-configuration at the CFA unit, is a substantially more potent inhibitor than its corresponding (S)-CFA isomer. biorxiv.orgbiorxiv.org This indicates that the specific three-dimensional arrangement of the atoms in the (R)-configured warhead is optimal for an efficient nucleophilic attack by Cys145. biorxiv.org The combination of the (R)-CFA unit and an (S)-2-pyrrolidone configuration in the main scaffold represents the "matched chirality" preferred for potent 3CLpro inhibition. biorxiv.orgbiorxiv.org

Interactive Table: Functional Groups of YH-6 and Their Roles

Functional Group / Moiety Role in Inhibition Key Feature Reference
Chlorofluoroacetamide (CFA) Cysteine-reactive "warhead" Forms covalent bond with Cys145 researchgate.net, biorxiv.org
(R)-configuration of CFA Potency determination Crucial for strong inhibition biorxiv.org, biorxiv.org
4-Fluoroindole Binding and Affinity Occupies S3 pocket, non-polar interactions biorxiv.org
(S)-2-Pyrrolidone Potency determination Part of the preferred "matched chirality" biorxiv.org, biorxiv.org
Aza-peptide scaffold Molecular Backbone Provides the structural framework for the inhibitor researchgate.net, biorxiv.org

Enzymatic and Biochemical Characterization of Yh 6 Activity

In Vitro 3CLpro Enzymatic Inhibition Kinetics of YH-6

YH-6 is a covalent inhibitor that operates through a mechanism involving the formation of a covalent bond with the catalytic cysteine residue (Cys145) within the active site of the 3CLpro enzyme. Current time information in Antwerp, BE.biorxiv.orgresearchgate.net This irreversible binding effectively inactivates the enzyme, thereby halting the polyprotein processing necessary for viral replication. The inhibitor is based on an aza-peptide scaffold and features a chlorofluoroacetamide (B1361830) (CFA) group as its reactive "warhead". Current time information in Antwerp, BE.biorxiv.org

X-ray crystallography has revealed that YH-6, with an (R)-configuration at its CFA unit, binds in an extended conformation within the substrate-binding channel of the enzyme. biorxiv.org This specific stereochemistry is critical for its potent inhibitory activity. biorxiv.org The CFA moiety of YH-6 directly forms a covalent linkage with the sulfur atom of Cys145. biorxiv.orgresearchgate.net This interaction is further stabilized by hydrogen bonds between the carboxylic acid amide oxygen of the CFA group and the backbone of Gly143 and Cys145 in the oxyanion pore, which is thought to be crucial for the stability of the covalent bond. asm.org The potency of YH-6 is significantly higher than its corresponding (S)-CFA isomer, highlighting the stereospecificity of the interaction. biorxiv.org

Determination of Half-Maximal Inhibitory Concentrations (IC₅₀) and Inhibition Constants (Kᵢ)

The inhibitory potency of YH-6 against SARS-CoV-2 3CLpro has been quantified through in vitro enzymatic assays. These studies have consistently determined a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range, underscoring its strong inhibitory effect.

CompoundTarget EnzymeIC₅₀ (nM)Reference
YH-6 (8a)SARS-CoV-2 3CLpro3.8 biorxiv.orgbiorxiv.org

As a covalent inhibitor, the efficiency of YH-6 is also characterized by its rate of inactivation. While specific kinetic parameters such as the inhibition constant (Kᵢ) and the rate of inactivation (k_inact) for YH-6 have not been explicitly reported in the reviewed literature, its low IC₅₀ value is indicative of a highly efficient inhibitor.

Assessment of YH-6 Selectivity Against Host Cysteine Proteases

A critical aspect of a therapeutic antiviral agent is its selectivity for the viral target over host enzymes to minimize potential toxicity. The selectivity of YH-6 was evaluated against human cysteine proteases, specifically cathepsin L and cathepsin B, which share mechanistic similarities with 3CLpro.

Biochemical assays demonstrated that YH-6 has negligible inhibitory activity against these host proteases. biorxiv.orgbiorxiv.org This high degree of selectivity is a promising characteristic, suggesting a lower likelihood of off-target effects.

CompoundHost ProteaseIC₅₀ (µM)Reference
YH-6 (8a)Cathepsin L> 10 biorxiv.orgbiorxiv.org
Cathepsin B> 10 biorxiv.orgbiorxiv.org

Cellular Antiviral Efficacy of Yh 6

Inhibition of SARS-CoV-2 Replication in Infected Cell Lines

Research has demonstrated the potent inhibitory effects of YH-53, a peptidomimetic covalent inhibitor, on the replication of SARS-CoV-2. In studies conducted on Vero cells, YH-53 was found to completely block the replication of the virus at a concentration of 10 μM nih.gov. This compound exhibits strong inhibitory activity against the SARS-CoV-2 3CLpro with a Ki value of 34.7 nM nih.gov. The co-crystallization of YH-53 with the SARS-CoV-2 3CLpro has revealed that the carbonyl carbon at the P1′ site forms a covalent bond with the thiol group of the catalytic cysteine (Cys145) nih.gov.

Further investigations into similar peptidomimetic covalent inhibitors have provided insights into structure-activity relationships. For instance, compound 10 , which features an α-acetoxymethyl ketone warhead, displayed significant antiviral activity in SARS-CoV-2 infected Vero E6 cells with a half-maximal effective concentration (EC50) of 0.30 μM nih.gov. This compound also showed potent inhibition of the SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 19 nM nih.gov. Structural analysis of its complex with the protease revealed an irreversible covalent bond formation with Cys145 nih.gov.

The structural optimization of related compounds, such as analogs of GC376, has led to the identification of inhibitors with enhanced antiviral potency. Compounds 8 and 9 exhibited more potent inhibition in SARS-CoV-2 infected Vero E6 cells with EC50 values of 0.57 μM and 0.70 μM, respectively, compared to the parent compound nih.gov.

CompoundCell LineEC50 (μM)3CLpro IC50/Ki (nM)Reference
YH-53Vero<10 (complete blockage)34.7 (Ki) nih.gov
Compound 10Vero E60.3019 (IC50) nih.gov
Compound 8Vero E60.5770 (IC50) nih.gov
Compound 9Vero E60.7080 (IC50) nih.gov

Broad-Spectrum Antiviral Activity of YH-6 Against Diverse Coronaviruses (e.g., MERS-CoV, HCoV-OC43)

The high degree of conservation of the 3CLpro enzyme across different coronaviruses suggests that inhibitors targeting this enzyme may possess broad-spectrum activity. While specific data on the activity of YH-6 against a wide range of coronaviruses is still emerging, studies on other 3CLpro inhibitors provide a strong rationale for this potential. For instance, the inhibitor N3 has been shown to be effective against multiple coronaviruses, including SARS-CoV and MERS-CoV nih.gov. This broad-spectrum activity is attributed to its ability to bind to the conserved catalytic pocket of the 3CLpro from different viral species nih.gov.

The development of broad-spectrum antivirals is a critical strategy to combat both existing and future coronavirus threats. The shared enzymatic mechanism and structural similarities of 3CL proteases among various coronaviruses, including MERS-CoV and the common cold virus HCoV-OC43, make them attractive targets for such therapeutic agents.

Impact of Efflux Pumps on Cellular Potency of YH-6 Derivatives

The cellular potency of antiviral compounds can be significantly influenced by host cell factors, including the activity of efflux pumps. Efflux pumps are membrane proteins that can actively transport a wide variety of substrates, including drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

While direct studies on the impact of efflux pumps on YH-6 or its derivatives are not yet available, the phenomenon is a well-recognized challenge in drug development. For many small molecule inhibitors, overexpression of efflux pumps can lead to reduced cellular potency and the development of drug resistance. Therefore, understanding the interaction of YH-6 derivatives with cellular efflux pumps is a crucial area for future research. Strategies to circumvent this issue could include the co-administration of efflux pump inhibitors or the design of derivatives that are not substrates for these pumps. This would be essential to maintain effective intracellular concentrations of the antiviral agent and ensure its therapeutic benefit.

Structural Biology of the 3clpro–yh 6 Complex

X-ray Crystallographic Analysis of 3CLpro in Complex with YH-6

The crystal structure of the SARS-CoV-2 3CLpro enzyme bound to the covalent inhibitor YH-6 was determined using X-ray diffraction. rcsb.org This analysis yielded a high-resolution model of the complex, revealing the precise atomic coordinates and offering a static image of the enzyme-inhibitor interaction. The structure, deposited in the Protein Data Bank (PDB) under the accession code 7XAR, was resolved to 1.60 Å, providing a detailed view of the binding interface. rcsb.org

X-ray structural analysis confirmed that YH-6, a compound featuring a chlorofluoroacetamide (B1361830) (CFA) warhead, forms a covalent bond with the catalytic cysteine residue (Cys145) located in the active site of the 3CLpro enzyme. rcsb.orgacs.orgacs.orgnih.gov This covalent modification is crucial to its inhibitory function. The quality of the crystallographic data provides a reliable framework for understanding the inhibitor's binding orientation and its interactions within the enzyme's substrate-binding pockets.

ParameterValue
PDB ID7XAR
MethodX-RAY DIFFRACTION
Resolution (Å)1.60
R-Value Work0.173
R-Value Free0.206
Space GroupC 1 2 1

Detailed Analysis of YH-6 Occupancy in 3CLpro Substrate Binding Pockets (S1, S2, S3)

The substrate-binding site of 3CLpro is a well-defined cleft composed of several subsites, or pockets, designated S1, S2, S3, and beyond, which accommodate the corresponding residues of the natural polypeptide substrate. The crystal structure of the 3CLpro-YH-6 complex shows the inhibitor positioned along this cleft, with its different chemical moieties occupying these key pockets, thereby mimicking the natural substrate.

S1 Pocket: This pocket is crucial for substrate recognition. The structural analysis reveals that the isoquinoline (B145761) ring of the YH-6 inhibitor docks into the S1 site. This placement is stabilized by interactions with key residues that line this pocket.

S3 Pocket: The S3 subsite is more solvent-exposed compared to the S1 and S2 pockets. The N-terminal group of YH-6 is positioned to interact with this site, capitalizing on its unique environment to further anchor the inhibitor within the active site cleft.

Visualization of Covalent and Non-Covalent Interactions at the Atomic Level (PDB: 7XAR)

The high-resolution crystal structure (PDB: 7XAR) allows for a detailed visualization of the full spectrum of molecular interactions between YH-6 and the 3CLpro active site. These interactions are fundamental to its potent and sustained inhibition of the enzyme.

Covalent Interaction: The defining interaction is the covalent bond formed between the inhibitor and the enzyme. The chlorofluoroacetamide (CFA) warhead of YH-6 serves as a cysteine-reactive group. acs.orgacs.orgnih.gov The sulfur atom of the catalytic Cys145 residue performs a nucleophilic attack on the CFA moiety of YH-6, resulting in the formation of a stable thioether bond. This irreversible linkage effectively and permanently inactivates the enzyme.

Non-Covalent Interactions: In addition to the covalent bond, a network of non-covalent interactions stabilizes the inhibitor within the binding site, ensuring its correct orientation for the covalent reaction and contributing to its high affinity. These interactions include hydrogen bonds and hydrophobic contacts.

Hydrogen Bonds: Key hydrogen bonds are observed between the inhibitor and backbone or side-chain atoms of the enzyme's amino acid residues. For instance, the nitrogen atom of the isoquinoline ring and the adjacent carbonyl group of YH-6 form hydrogen bonds with the side chains of His163 and Asn142, respectively, in the S1 pocket. Another hydrogen bond is accepted by the carbonyl oxygen of the methylcarbamoyl group from the main chain amide of Glu166.

Hydrophobic Interactions: As mentioned, the cyclohexyl group of YH-6 is buried within the hydrophobic S2 pocket, engaging in van der Waals interactions with residues such as Met49 and Met165. These interactions are critical for displacing water molecules and contribute favorably to the binding energy.

Interaction TypeYH-6 Moiety3CLpro Residue/PocketDescription
Covalent BondChlorofluoroacetamide (CFA)Cys145Formation of a stable thioether bond with the catalytic cysteine.
Hydrogen BondIsoquinoline N atomHis163 (S1 Pocket)Stabilizes the inhibitor in the S1 pocket.
Hydrogen BondCarbonyl group near isoquinolineAsn142 (S1 Pocket)Further anchors the inhibitor in the S1 pocket.
Hydrogen BondMethylcarbamoyl C=O groupGlu166 (main chain)Contributes to binding affinity.
Hydrophobic InteractionCyclohexyl groupS2 Pocket (e.g., Met49, Met165)Extensive van der Waals contacts within the hydrophobic S2 subsite.

Computational Approaches in Investigating Yh 6 Interaction Dynamics

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, YH-6 to 3CLpro. This method is crucial for the initial screening and ranking of potential inhibitors by estimating their binding affinity. The process involves preparing the 3D structures of both the 3CLpro enzyme and the YH-6 inhibitor. Docking algorithms then explore various possible binding poses of YH-6 within the active site of 3CLpro and use a scoring function to rank these poses. The scores, typically expressed in kcal/mol, represent the predicted binding affinity acs.org.

This initial prediction of the binding mode is a critical first step that provides a static snapshot of the interaction. The resulting complex structure serves as the starting point for more computationally intensive and dynamic analyses, such as molecular dynamics simulations, to further refine and validate the binding hypothesis biointerfaceresearch.comnih.gov.

Molecular Dynamics (MD) Simulations of the 3CLpro–YH-6 Complex

To understand the dynamic behavior and stability of the YH-6 inhibitor within the 3CLpro active site, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms in the protein-ligand complex over time, providing a detailed view of the interaction dynamics nih.gov. In studies of similar 3CLpro-inhibitor complexes, MD simulations are typically run for extended periods, such as 100 to 200 nanoseconds, to ensure the system reaches a stable equilibrium acs.orgmdpi.com.

The stability of the 3CLpro–YH-6 complex is assessed by analyzing the simulation trajectory. A key metric is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms relative to their initial position. A stabilized RMSD value over the course of the simulation indicates that the complex has reached a stable conformation nih.govnih.gov. For the YH-6 complex, a stable structural fluctuation with a Root Mean Square Deviation (RMSD) populated at 2.30 Å suggests high stability within the binding pocket of 3CLpro mdpi.com. This stability is essential for the sustained inhibitory action of the compound.

Binding Free Energy Calculations and Residue-Based Decomposition Analysis

To quantify the binding affinity of YH-6 to 3CLpro more accurately, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used on the trajectories generated from MD simulations nih.govacs.org. This approach provides a more rigorous estimation of the binding free energy (ΔGbind) than docking scores alone. The binding free energy for the 3CLpro-YH-6 complex, calculated using the MM-GBSA method, is -14.27 kcal/mol mdpi.comnih.gov. A more advanced quantum mechanics-based method, QM/MM-GBSA, estimates the binding free energy at -11.83 kcal/mol mdpi.comnih.gov.

The total binding free energy can be broken down into its constituent components to understand the driving forces of the interaction mdpi.comnih.gov. Van der Waals forces, electrostatic interactions, and non-polar solvation energies typically provide a favorable driving force for binding, while polar solvation energy is an unfavorable factor mdpi.comnih.gov.

Energy ComponentValue (kcal/mol)Contribution
ΔEvdW (Van der Waals)-Favorable
ΔEele (Electrostatic)-Favorable
ΔGegb (Polar Solvation)+Unfavorable
ΔGesurf (Non-Polar Solvation)-Favorable
ΔH (Total Enthalpy)-40.29Favorable
ΔGbind (MM-GBSA)-14.27Favorable

Data sourced from computational analyses of the YH-6 (Y6G) inhibitor complex. mdpi.comnih.gov The exact values for ΔEvdW, ΔEele, ΔGegb, and ΔGesurf were not specified in the source material, but their favorable (-) or unfavorable (+) contributions were noted.

Furthermore, residue-based free energy decomposition analysis identifies the key amino acid residues in the 3CLpro active site that contribute most significantly to the binding of YH-6. For YH-6 and similar inhibitors, crucial interactions have been identified with residues such as L27, H41, C44, S46, M49, N142, G143, S144, C145, H163, H164, M165, and E166 nih.gov. These residues represent promising targets for the rational design of potent anti-COVID-19 drugs nih.gov.

Conformational Response and Flexibility Changes in 3CLpro Upon YH-6 Binding

The binding of an inhibitor can induce conformational changes in the target protein, affecting its flexibility and function nih.govresearchgate.net. Computational analyses are used to probe these structural adjustments in 3CLpro upon binding to YH-6.

One measure of conformational change is the Solvent Accessible Surface Area (SASA), which quantifies the protein surface exposed to the solvent nih.govwikipedia.org. A decrease in SASA upon ligand binding can suggest that the protein has adopted a more compact structure. The average SASA of the unbound (APO) 3CLpro is 14,398 Ų, while the YH-6-bound 3CLpro has a slightly lower average SASA of 14,148 Ų nih.gov. This reduction indicates a slight compaction of the enzyme upon inhibitor binding.

Changes in the flexibility of specific regions of the protein can be assessed by the Root Mean Square Fluctuation (RMSF) of individual residues during MD simulations nih.gov. Additionally, the distance between the key catalytic residues, His41 and Cys145, is a critical parameter for the enzyme's function nih.govnih.gov. Computational studies show that this distance changes upon inhibitor binding, indicating a conformational shift in the active site that impacts the catalytic activity of the protease.

ParameterUnbound 3CLpro (APO)YH-6-Bound 3CLproImplication
Average SASA (Ų)14,39814,148Increased Compactness

Data sourced from computational analyses of the YH-6 (Y6G) inhibitor complex. nih.gov

These computational analyses collectively provide a detailed, multi-faceted understanding of the interaction between YH-6 and 3CLpro, guiding the rational design and optimization of more effective inhibitors.

Mechanisms of Viral Resistance to 3clpro Inhibitors and Implications for Yh 6

Identification of 3CLpro Mutations Conferring Reduced Susceptibility to Inhibitors

Viral resistance to 3CLpro inhibitors is primarily driven by mutations within the gene encoding the 3CLpro enzyme. These mutations can alter the enzyme's structure, affecting the binding of the inhibitor and thereby reducing its efficacy. Numerous studies on other 3CLpro inhibitors, such as nirmatrelvir (B3392351) and GC376, have identified specific amino acid substitutions that lead to decreased susceptibility. nih.govnews-medical.netconsensus.app While specific data for YH-6 is not yet available, the patterns of resistance observed with these other inhibitors provide a valuable framework for anticipating potential resistance mutations against YH-6.

Key mutations often occur in or near the substrate-binding pocket of the 3CLpro enzyme. stanford.edu For instance, mutations at positions like M49, L50, E166, and L167 have been shown to confer resistance to various 3CLpro inhibitors. asm.orgbiorxiv.orgasm.org The E166V mutation, in particular, has been identified as conferring strong resistance to clinically relevant inhibitors like nirmatrelvir. asm.org It is plausible that similar mutations could reduce the susceptibility of SARS-CoV-2 to YH-6.

The following table summarizes key 3CLpro mutations that have been identified to confer resistance to other 3CLpro inhibitors and which could have implications for the efficacy of YH-6.

Mutation Associated Inhibitor(s) Fold Change in EC50 Potential Implication for YH-6
M49K/M165VWU-04Significant increaseMay alter binding pocket stability
L50FNirmatrelvir, ALG-09716123x (with E166A, L167F)Could impact hydrophobic interactions
Y54CNirmatrelvirModerate increaseMay affect inhibitor binding affinity
K90RGC376Data not specifiedCould alter enzyme conformation
P132HGC376Data not specifiedMay influence enzyme dynamics
S144ANirmatrelvir>90-fold increase in KiCould directly interfere with binding
E166VNirmatrelvir, EnsitrelvirStrong resistanceMay cause steric hindrance
L167FNirmatrelvir, GC376Significant increaseCould disrupt inhibitor binding
Q192RNirmatrelvirData not specifiedMay alter substrate recognition site
F305LGC376, NirmatrelvirResistance observedAffects C-terminal autocleavage

This table is illustrative and based on data for other 3CLpro inhibitors. The actual resistance profile of YH-6 would require specific experimental validation.

In Vitro Selection of Resistance Mutations and Their Impact on 3CLpro Activity

The selection of drug-resistant viral mutants can be studied in the laboratory using in vitro evolution experiments. In these studies, viruses are serially passaged in the presence of increasing concentrations of the antiviral drug. asm.org This selective pressure favors the survival and replication of viruses that have acquired mutations conferring resistance. Such experiments have been instrumental in identifying the resistance profiles of inhibitors like nirmatrelvir. nih.govresearchgate.nettheopenscholar.com

A common method involves using a chimeric vesicular stomatitis virus (VSV) system where the replication of the virus is dependent on the function of the SARS-CoV-2 3CLpro. nih.govconsensus.appnih.gov This allows for the safe and rapid selection of resistance mutations in a BSL-2 laboratory setting. nih.gov By sequencing the 3CLpro gene of the resistant viruses, researchers can identify the specific mutations responsible for the observed resistance.

An important aspect of resistance is the "fitness cost" associated with the mutations. nih.gov Resistance mutations can sometimes impair the natural function of the 3CLpro enzyme, leading to reduced viral replication or pathogenesis. nih.gov For example, some double-mutant 3CLpros that are fully resistant to an inhibitor show delayed proteolytic processing of the viral polyprotein and reduced production of new virus particles. nih.gov This trade-off between drug resistance and enzymatic activity is a critical factor in the long-term clinical relevance of a resistance mutation. biorxiv.org

The hypothetical data table below illustrates how in vitro selection could be used to characterize the resistance profile of YH-6.

YH-6 Concentration Passage Number Dominant 3CLpro Mutations Fold Resistance (EC50) Relative 3CLpro Activity (Fitness)
1x EC505T21I30.9
5x EC5010L50F80.75
20x EC5015E166V250.6
50x EC5020L50F/E166V600.4

This is a hypothetical data table illustrating a potential outcome of an in vitro selection experiment for YH-6.

Structural Basis of Resistance-Associated Mutations Affecting Inhibitor Binding

Understanding the three-dimensional structure of the 3CLpro enzyme in complex with its inhibitors is key to deciphering the mechanisms of resistance. X-ray crystallography and other structural biology techniques can reveal how resistance mutations alter the inhibitor binding site. asm.orgbiorxiv.org

Resistance mutations can affect inhibitor binding in several ways:

Direct Steric Hindrance: A mutation can introduce a bulkier amino acid side chain that physically clashes with the bound inhibitor, preventing it from fitting properly into the active site. asm.org

Loss of Key Interactions: A mutation can remove a crucial hydrogen bond or hydrophobic interaction between the enzyme and the inhibitor, thereby reducing the binding affinity. asm.org

Allosteric Effects: Some mutations located far from the active site can induce conformational changes in the enzyme that indirectly affect the shape of the binding pocket. biorxiv.org For example, the S301P mutation was found to indirectly affect inhibitor binding by restricting the rotation of the C-terminal tail of 3CLpro and impeding its dimerization, which is essential for its catalytic activity. biorxiv.org

For example, the E166V mutation confers resistance to nirmatrelvir partly by causing a steric clash with the inhibitor molecule and through the loss of a direct hydrogen bond. asm.org Similarly, the M49K mutation can destabilize the inhibitor binding pocket, having a more significant impact on the binding of the inhibitor than on the natural substrates of the protease. biorxiv.org

Strategies for Overcoming YH-6 Resistance via Rational Design

The knowledge gained from studying resistance mechanisms can be used to design new inhibitors that are less susceptible to resistance. This process, known as rational drug design, aims to create next-generation inhibitors that can overcome the effects of known resistance mutations. elifesciences.org

Strategies for overcoming resistance to a 3CLpro inhibitor like YH-6 could include:

Modifying the Inhibitor Structure: The chemical structure of YH-6 could be altered to avoid steric clashes with mutated residues or to form new interactions with the enzyme that are not affected by the resistance mutations. elifesciences.org

Targeting Conserved Regions: Designing inhibitors that primarily interact with highly conserved regions of the 3CLpro active site, which are less likely to mutate without compromising viral fitness, can be a robust strategy.

Developing Non-covalent Inhibitors: While many 3CLpro inhibitors are covalent, non-covalent inhibitors may have different resistance profiles. nih.gov Exploring diverse chemical scaffolds could lead to inhibitors that are effective against viruses resistant to the initial compound.

Combination Therapy: Using YH-6 in combination with other antiviral agents that have different mechanisms of action can reduce the likelihood of resistance emerging. patsnap.comnih.govnih.gov

By coordinating mutagenesis studies with structural modeling and medicinal chemistry, it is possible to anticipate and counteract the evolution of viral resistance, thereby extending the therapeutic utility of promising compounds like YH-6. elifesciences.org

Comparative Analysis of Yh 6 with Other 3clpro Inhibitor Classes

Comparison with Peptidomimetic and Non-Peptidic Covalent Inhibitors

3CLpro inhibitors can be broadly categorized based on their structural scaffold, primarily as peptidomimetic or non-peptidic. YH-6 is built upon an aza-peptide scaffold, placing it within the peptidomimetic class. researchgate.net This design strategy mimics the natural substrate of the 3CLpro enzyme, aiming to achieve high binding affinity and specificity for the active site.

Peptidomimetic Covalent Inhibitors: This class represents the most widely explored group of 3CLpro inhibitors. nih.gov Like YH-6, these compounds, including the clinically approved nirmatrelvir (B3392351) (a component of Paxlovid), are designed to fit into the substrate-binding pockets of the protease. researchgate.net Their peptide-like backbone allows for specific interactions with key residues in the active site. However, a common challenge for peptidomimetic drugs is achieving good oral bioavailability and metabolic stability. nih.gov YH-6, despite its peptidomimetic nature, has been noted for its favorable pharmacokinetic properties, suggesting it may overcome some of these typical limitations. researchgate.net

Non-Peptidic Covalent Inhibitors: In contrast, non-peptidic inhibitors move away from the peptide backbone to improve drug-like properties such as oral bioavailability. nih.govbioworld.com These smaller molecules are designed to interact with the same critical residues but with a completely different structural framework. While potentially offering better pharmacokinetic profiles, the design of potent and selective non-peptidic inhibitors can be more challenging due to the loss of the familiar peptide-like interactions. The development of these inhibitors aims to combine the durability of covalent inhibition with the improved druggability of small molecules. nih.gov

The following table provides a comparative overview of YH-6 and representative inhibitors from these classes.

FeatureYH-6Peptidomimetic Inhibitors (e.g., Nirmatrelvir)Non-Peptidic Covalent Inhibitors
Scaffold Type Aza-peptide researchgate.netPeptide-like nih.govDiverse small molecules nih.gov
Design Strategy Mimics natural enzyme substrate researchgate.netMimics natural enzyme substrate tandfonline.comFocus on small molecule interactions with active site bioworld.com
Binding High specificity for substrate-binding pockets researchgate.netHigh specificity and affinity mdpi.comCan achieve high affinity through optimized interactions nih.gov
Key Advantage Potency comparable to nirmatrelvir with favorable pharmacokinetics researchgate.netProven clinical efficacy and potency nih.govPotential for improved oral bioavailability and metabolic stability nih.govbioworld.com
Common Challenge Overcoming typical pharmacokinetic limitations of peptidesPotential for poor oral bioavailability and metabolic instability nih.govComplex design to achieve high potency and selectivity

Comparative Structural and Mechanistic Insights with Other Warhead Chemistries

The "warhead" is the electrophilic functional group responsible for forming a covalent bond with a nucleophilic residue in the target enzyme, typically Cysteine-145 (Cys145) in the 3CLpro active site. researchgate.netnih.gov The chemistry of this warhead is a defining feature of any covalent inhibitor, dictating its reactivity, selectivity, and the stability of the resulting bond. YH-6 utilizes a novel chlorofluoroacetamide (B1361830) (CFA) warhead. researchgate.net

A comparison with other prominent warhead chemistries reveals the diversity of approaches to targeting Cys145:

Nitriles: Utilized by nirmatrelvir, the nitrile group is a reversible covalent warhead. It reacts with the thiol of Cys145 to form a covalent thioimidate adduct. This reversibility can contribute to a better safety profile by reducing the potential for off-target modifications.

Aldehydes and Ketones: Aldehyde groups, as seen in inhibitors like GC376, are highly reactive electrophiles that form a hemithioacetal with Cys145. nih.gov While potent, their high reactivity can lead to metabolic instability and potential off-target effects. nih.gov Ketone-based warheads, such as the benzothiazolyl ketone in YH-53, also form covalent bonds with the catalytic cysteine and are a significant area of research. nih.govresearchgate.net

Michael Acceptors: α,β-unsaturated carbonyls (amides, esters, ketones) are classic Michael acceptors that react with nucleophiles like cysteine. researchgate.net These are common in various covalent drugs and have been explored for 3CLpro inhibition. researchgate.net Their reactivity can be tuned by modifying the substituents on the double bond.

The CFA warhead of YH-6 is distinct. It is a type of α-haloacetamide, which is a relatively weak electrophile. researchgate.net X-ray crystallography has confirmed that YH-6 forms a covalent bond with Cys145. researchgate.net The presence of both chlorine and fluorine is crucial. Structural analyses of similar CFA-based inhibitors suggest that the fluorine atom can form a hydrogen bond with the backbone of Gly143 in the enzyme's oxyanion hole, which properly positions and activates the warhead for nucleophilic attack by Cys145. researchgate.net

Warhead TypeExample CompoundMechanism of ActionNature of Bond
Chlorofluoroacetamide (CFA) YH-6Nucleophilic attack by Cys145 on the α-carbon, displacing chlorine. researchgate.netresearchgate.netCovalent (Thioether) researchgate.net
Nitrile NirmatrelvirReversible nucleophilic attack by Cys145 on the nitrile carbon.Reversible Covalent (Thioimidate)
Aldehyde GC376Nucleophilic attack by Cys145 on the aldehyde carbonyl carbon. nih.govCovalent (Hemithioacetal) nih.gov
Ketone (Benzothiazolyl) YH-53Nucleophilic attack by Cys145 on the ketone carbonyl carbon. nih.govCovalent (Hemithioacetal-like) nih.gov
Michael Acceptor (α,β-unsaturated) VariousMichael addition of Cys145 to the β-carbon. researchgate.netCovalent (Thioether)

Distinctive Features of CFA-Based Inhibition in the Context of 3CLpro Targeted Drug Discovery

The chlorofluoroacetamide (CFA) group in YH-6 provides several distinctive features that are highly relevant for the discovery and design of targeted 3CLpro inhibitors.

First, the CFA warhead is a relatively weak electrophile. researchgate.net In covalent drug design, moderating the reactivity of the warhead is crucial to minimize off-target reactions and potential toxicity. researchgate.net Highly reactive electrophiles can indiscriminately modify other cellular proteins, leading to adverse effects. The tempered reactivity of the CFA group suggests a potential for higher selectivity, reacting preferentially with the target Cys145 once the inhibitor is non-covalently bound in the active site, rather than with other available nucleophiles in the cellular environment. researchgate.net

Second, the mechanism of action involves a unique intramolecular activation. Docking simulations indicate that the fluorine atom of the CFA moiety is positioned to form a key hydrogen bond with the backbone amide of Gly143. researchgate.net This interaction helps to properly orient the warhead and increases the electrophilicity of the adjacent carbon atom, priming it for the nucleophilic attack from the Cys145 thiol. This built-in activation mechanism contributes to the inhibitor's potency and selectivity, as the warhead's full reactivity is only unleashed in the specific environment of the 3CLpro active site.

Finally, the development of the CFA warhead expands the toolkit of reactive groups available for targeting cysteine proteases. The majority of 3CLpro inhibitors have relied on more established warheads like aldehydes, ketones, and nitriles. nih.gov The success of YH-6, with its potency being comparable to nirmatrelvir, demonstrates that novel warhead chemistries can lead to highly effective clinical candidates. researchgate.net This encourages further exploration into unconventional electrophiles, which could offer new ways to balance potency, selectivity, and pharmacokinetic properties in the ongoing effort to develop broad-spectrum antiviral agents.

Future Research Directions and Rational Drug Design Methodologies

Exploration of Derivatives with Enhanced Potency and Broader Antiviral Spectrum

Future research would likely involve the synthesis and evaluation of YH-6 derivatives. The goal of such exploratory work is to identify modifications to the core structure (scaffold) that could lead to improved inhibitory activity against the target 3CLpro enzyme. Key areas of investigation would include:

Structure-Activity Relationship (SAR) Studies: Systematically altering different parts of the YH-6 molecule to understand which chemical groups are essential for its antiviral activity.

Broad-Spectrum Activity: Testing modified compounds against 3CLpro from various coronaviruses to ascertain if the inhibitory effects can be extended beyond a single type of virus. medscape.com

Rational Design of Next-Generation 3CLpro Inhibitors Based on a Hypothetical YH-6 Scaffold

The chemical scaffold of an active compound like YH-6 would serve as a foundational template for designing new and improved inhibitors. This process, known as rational drug design, utilizes the three-dimensional structure of the target enzyme to guide the design of more effective drugs. wikipedia.org Methodologies would include:

Scaffold Hopping: Replacing the core structure of YH-6 with a chemically different one while maintaining the key interactions with the enzyme's active site. researchgate.net This can lead to new compounds with improved properties, such as better solubility or fewer side effects.

Fragment-Based Drug Design: Small chemical fragments that bind to the target protein are identified and then grown or combined to create a more potent lead compound based on the YH-6 scaffold.

Investigation of Combination Research Strategies for Enhanced Efficacy

To potentially increase therapeutic effectiveness and reduce the likelihood of viral resistance, YH-6 would likely be studied in combination with other antiviral agents. Research strategies would focus on:

Synergistic Effects: Investigating whether combining YH-6 with other drugs results in a greater antiviral effect than the sum of their individual effects.

Different Mechanisms of Action: Pairing YH-6, a protease inhibitor, with drugs that target different stages of the viral life cycle, such as viral entry or replication. While no specific combination studies for a 3CLpro inhibitor YH-6 exist, research on other viruses has shown that combination therapy can reduce mortality and sequelae. nih.gov

Advanced Computational Design Approaches for 3CLpro Inhibitor Optimization

Computational tools are integral to modern drug discovery and would be employed to optimize inhibitors based on the YH-6 structure. nih.gov These approaches can accelerate the design process and reduce costs. drugdiscoverynews.com Key computational methods include:

Molecular Docking: Simulating the binding of YH-6 derivatives to the 3CLpro active site to predict their binding affinity and orientation.

Molecular Dynamics Simulations: Modeling the movement of atoms in the enzyme-inhibitor complex over time to assess the stability of the interaction. aging-us.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of YH-6 derivatives with their biological activity to predict the potency of new designs. hhv-6foundation.org

常见问题

Q. What is the molecular mechanism by which YH-6 inhibits SARS-CoV-2 3CLpro?

YH-6 acts as a covalent inhibitor, targeting the catalytic cysteine residue (Cys145) of 3CLpro via its chlorofluoroacetamide (CFA) warhead. The (R)-configuration of the CFA unit enables nucleophilic attack by Cys145 through an SN2 mechanism, forming a reversible covalent bond. Structural analysis (1.6 Å resolution, PDB 7XAR) confirms this interaction and reveals additional stabilization via hydrogen bonds between the inhibitor’s carboxamide oxygen and Gly143/Cys145 backbone NH groups . The 4-fluoroindole moiety occupies the S3 pocket, enhancing binding through hydrophobic interactions with Gln189, Thr190, and Ala191 .

Q. How does YH-6 compare to other 3CLpro inhibitors (e.g., nirmatrelvir) in terms of in vitro potency?

In enzymatic assays, YH-6 exhibits an IC50 of 7.8 nM against recombinant 3CLpro, comparable to nirmatrelvir. Antiviral activity in 293T-ACE2-TMPRSS2 cells shows EC50 values in the single-digit nanomolar range across SARS-CoV-2 variants (WT, Alpha, Beta, Omicron BA.1/BA.2). Notably, YH-6 outperforms PF-00835231 (Ki = 0.27 nM) in cellular assays but shows reduced efficacy in VeroE6 cells due to p-glycoprotein (p-gp) efflux, a limitation shared with PF-00835231 .

Q. What experimental methods are used to validate YH-6’s target selectivity?

Selectivity is assessed via enzymatic inhibition assays against human cysteine proteases (cathepsin L/B). YH-6 shows negligible activity (IC50 > 10 µM) against these off-target proteases, confirming its specificity for 3CLpro. Molecular dynamics (MD) simulations further validate binding stability within the 3CLpro active site .

Advanced Research Questions

Q. How does stereochemistry influence YH-6’s inhibitory activity?

The (R)-configuration of the CFA unit is critical for covalent bond formation with Cys145, as shown by a 45-fold reduction in potency in the (S)-CFA diastereomer (IC50 = 178 nM vs. 7.8 nM). Similarly, the (S)-pyrrolidone configuration enhances activity compared to its (R)-counterpart, suggesting a "matched chirality" requirement for optimal binding . Researchers should prioritize enantiopure synthesis and chiral stability studies during optimization.

Q. What crystallographic strategies are employed to resolve YH-6’s binding mode?

Co-crystallization of YH-6 with 3CLpro (11 mg/mL protein, 1:2 molar ratio) uses PEG-based solutions to grow crystals diffracting at 1.6 Å. Data collection involves synchrotron radiation (100 K), with refinement using REFMAC5 and COOT. Electron density maps (2Fo−Fc, 1.5 σ) confirm covalent adduct formation and ligand orientation . Comparative analysis with apo-3CLpro (PDB 6Y2E) highlights conformational changes in the substrate-binding cleft .

Q. How can researchers address discrepancies in YH-6’s cellular potency across different cell lines?

YH-6’s reduced efficacy in VeroE6 cells (vs. 293TAT) is attributed to p-gp-mediated efflux, as shown by restored activity with p-gp inhibitor CP-100356. To mitigate this, researchers can:

  • Modify YH-6’s structure to reduce p-gp substrate affinity.
  • Use pharmacokinetic enhancers (e.g., ritonavir analogs) in combination therapies.
  • Validate efflux mechanisms using transporter knockout cell lines .

Q. What in vivo models are used to evaluate YH-6’s pharmacokinetics and efficacy?

Studies in ICR/c mice (7-week-old males) assess oral bioavailability and lung distribution. YH-6 is formulated in DMSO/ethanol/saline mixtures and administered via oral gavage or IV. Blood and lung samples are analyzed using LC-MS/MS to quantify drug concentrations. Preliminary data suggest sufficient lung exposure for antiviral efficacy, but further optimization is needed to improve systemic retention .

Methodological Considerations

Q. How are molecular dynamics (MD) simulations applied to study YH-6/3CLpro interactions?

MD simulations (e.g., 100 µs trajectories) analyze binding stability and energy contributions (van der Waals, hydrogen bonds) using MM-GBSA. Residue decomposition identifies critical interactions (e.g., Glu-His dyad, S1-S4 pockets). Simulations comparing YH-6-bound and apo-3CLpro reveal dynamic changes in the active site, informing resistance mutation studies .

Q. What strategies are used to optimize YH-6’s pharmacokinetic profile?

  • Structural modifications : Introduce polar groups to reduce efflux susceptibility.
  • Prodrug design : Mask reactive groups (e.g., CFA) to enhance solubility and absorption.
  • Co-administration : Pair with p-gp inhibitors or pharmacokinetic boosters .

Q. How can researchers reconcile conflicting data on YH-6’s efficacy against emerging variants?

Continuous crystallographic screening of variant 3CLpro structures (e.g., Omicron XBB) identifies mutations near the active site. Enzymatic assays under pseudo-viral systems validate inhibitor efficacy, while deep mutational scanning predicts resistance hotspots. Cross-referencing with clinical isolate databases ensures relevance .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。